molecular formula C21H16ClN3O2S B2892491 1-(2-chlorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946356-68-9

1-(2-chlorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2892491
CAS RN: 946356-68-9
M. Wt: 409.89
InChI Key: WQMGOALUTQGCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H16ClN3O2S and its molecular weight is 409.89. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Applications

  • Synthesis of Novel Heterocyclic Compounds : The compound is utilized in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry. For instance, it plays a role in the formation of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems, which have potential applications in developing new therapeutic agents (Bakhite, Al‐Sehemi, & Yamada, 2005).

  • Development of Antimicrobial Agents : This compound has been instrumental in the design and synthesis of various analogs with promising antibacterial activity. It's involved in synthesizing pyrazol-5-one derivatives, showing significant activity against bacteria like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Applications in Pharmacological Studies

  • Anti-Inflammatory and Analgesic Agent Synthesis : This chemical plays a role in synthesizing novel benzodifuranyl and thiazolopyrimidines, which have been evaluated for their anti-inflammatory and analgesic properties. Some derivatives showed high inhibitory activity on COX-2 selectivity, indicating their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antihypertensive Alpha-Blocking Agents : Derivatives of this compound have been synthesized and evaluated for their antihypertensive alpha-blocking activity. The pharmacological screening revealed good activity and low toxicity, indicating their potential in managing hypertension (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

  • Antimicrobial Activity : Several studies have focused on synthesizing new derivatives with antimicrobial properties. These include novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, which have shown significant activities against bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2013).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-13-8-9-17-18(11-13)28-21(23-17)24-19(26)15-6-4-10-25(20(15)27)12-14-5-2-3-7-16(14)22/h2-11H,12H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMGOALUTQGCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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